molecular formula C4H11NO2 B3431521 1-(Aminooxy)-2-methylpropan-2-ol CAS No. 90792-83-9

1-(Aminooxy)-2-methylpropan-2-ol

Cat. No.: B3431521
CAS No.: 90792-83-9
M. Wt: 105.14 g/mol
InChI Key: ZRONMPPDQBXARP-UHFFFAOYSA-N
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Description

1-(Aminooxy)-2-methylpropan-2-ol is an organic compound characterized by the presence of an aminooxy functional group attached to a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminooxy)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with hydroxylamine under acidic conditions to form the aminooxy derivative. The reaction typically proceeds as follows:

2-methylpropan-2-ol+NH2OHThis compound\text{2-methylpropan-2-ol} + \text{NH}_2\text{OH} \rightarrow \text{this compound} 2-methylpropan-2-ol+NH2​OH→this compound

The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the aminooxy group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.

Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminooxy)-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oxime ethers and other nitrogen-containing compounds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through the formation of stable oxime linkages.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 1-(Aminooxy)-2-methylpropan-2-ol exerts its effects involves the formation of stable oxime linkages with aldehyde or ketone groups. This reaction proceeds through a nucleophilic attack by the aminooxy group on the carbonyl carbon, followed by the elimination of water to form the oxime. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules or substrates being modified.

Comparison with Similar Compounds

1-(Aminooxy)-2-methylpropan-2-ol can be compared with other aminooxy compounds, such as:

    Aminooxyacetic acid: Used in similar applications but has different reactivity due to the presence of a carboxylic acid group.

    Aminooxyethanol: Another aminooxy compound with a simpler structure, used in various synthetic applications.

The uniqueness of this compound lies in its tertiary alcohol structure, which imparts different steric and electronic properties compared to other aminooxy compounds, making it suitable for specific synthetic and biological applications.

Properties

IUPAC Name

1-aminooxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(2,6)3-7-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRONMPPDQBXARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301810
Record name 1-(Aminooxy)-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-83-9
Record name 1-(Aminooxy)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90792-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminooxy)-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminooxy)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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